2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one is an organic compound characterized by the presence of a phenyl group, a hydroxypropylthio group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 1-phenylethan-1-one with 3-mercapto-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-((3-Hydroxypropyl)thio)-1-phenylethan-1-amine: Similar structure but with an amine group instead of a ketone.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(3-hydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O2S/c12-7-4-8-14-9-11(13)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
ZRCYADIXLPUVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.